Cefozopran (SCE-2787) is a semisynthetic parenteral cephalosporin, a class of β-lactam antibiotics, first developed in Japan. [] It is classified as a fourth-generation cephalosporin, recognized for its broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. [, ] Cefozopran is primarily investigated for its efficacy in treating various bacterial infections in preclinical models and human subjects.
Cefozopran was developed in Japan and is marketed under various brand names. It belongs to the class of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis, leading to cell lysis and death. The compound is often utilized in clinical settings for treating respiratory tract infections, urinary tract infections, and skin infections.
The synthesis of cefozopran typically involves multiple steps, starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, a common approach includes:
The exact synthetic route can be complex and may involve several intermediates before arriving at the final product.
Cefozopran has a molecular formula of CHNOS and a molecular weight of approximately 384.38 g/mol. The structure features a beta-lactam ring fused with a dihydrothiazine ring, which is characteristic of cephalosporins.
Key Structural Features:
Cefozopran undergoes various chemical reactions that are typical for beta-lactam antibiotics:
The stability and reactivity of cefozopran are influenced by its structural components, particularly the beta-lactam ring.
Cefozopran exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This binding inhibits the transpeptidation enzyme responsible for cross-linking peptidoglycan layers in bacterial cell walls, leading to:
Cefozopran's ability to bind to multiple PBPs gives it a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Cefozopran exhibits several notable physical and chemical properties:
These properties influence its formulation as an injectable or oral medication.
Cefozopran is primarily used in clinical settings for treating various infections caused by susceptible organisms. Its applications include:
Additionally, ongoing research explores its potential use against resistant strains of bacteria, making it a valuable asset in antibiotic therapy.
Cefozopran represents a pinnacle in the structural evolution of fourth-generation cephalosporins, characterized by strategic modifications to enhance antibacterial spectrum and pharmacokinetic properties. Unlike third-generation cephalosporins that predominantly target Gram-negative bacteria, fourth-generation compounds like cefozopran, cefepime, and cefpirome exhibit balanced activity against both Gram-positive and Gram-negative pathogens due to their zwitterionic molecular structure [1] [8]. This zwitterionic nature—featuring both positively and negatively charged functional groups—confers superior penetration through the outer membrane pores of Gram-negative bacteria, particularly those with reduced permeability such as Pseudomonas aeruginosa [6].
The core structural framework of cefozopran retains the fundamental cephem nucleus (7-aminocephalosporanic acid, 7-ACA) but incorporates two critical modifications:
This structural configuration enables cefozopran to bind multiple PBPs simultaneously, including PBP1a/1b (critical for cell elongation) and PBP3 (essential for septum formation), resulting in rapid bactericidal effects [6]. Comparative studies with earlier cephalosporins demonstrate that the imidazo[1,2-b]pyridazine moiety significantly enhances activity against Staphylococcus aureus and Streptococcus pneumoniae compared to third-generation cephalosporins with simpler heterocyclic substituents [1].
Table 1: Structural Evolution from First to Fourth Generation Cephalosporins
Generation | Prototype Compound | C3 Substituent | C7 Acyl Side Chain | Gram-positive Activity | Gram-negative Activity |
---|---|---|---|---|---|
First | Cephalothin | Acetoxy | Phenylacetyl | +++ | + |
Second | Cefuroxime | Carbamate | (E)-2-(furan-2-yl)-2-(methoxyimino)acetyl | ++ | ++ |
Third | Ceftazidime | Pyridinium | (E)-2-(2-aminothiazol-4-yl)-2-(carboxyprop-2-oxyimino)acetyl | + | +++ |
Fourth | Cefozopran | Imidazo[1,2-b]pyridazinium | (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl | +++ | +++ |
The molecular architecture of cefozopran directly counters the primary resistance mechanism of β-lactamases—enzymes hydrolyzing the β-lactam ring—through three synergistic structural strategies:
Methoxyimino Group Configuration: The (Z)-isomer configuration of the 2-(2-aminothiadiazol-4-yl)-2-methoxyiminoacetyl side chain at C7 creates steric hindrance that impedes access to the β-lactam carbonyl carbon, the target site for nucleophilic attack by β-lactamases. This configuration provides exceptional stability against extended-spectrum β-lactamases (ESBLs) like TEM-3 and SHV-2, which readily hydrolyze third-generation cephalosporins [1] [8].
Aminothiadiazole Heterocycle: The 5-amino-1,2,4-thiadiazole ring contributes to both electronic and steric effects. The electron-donating amino group at position 5 enhances the resonance stability of the β-lactam carbonyl, while the sulfur atom creates steric bulk that restricts accommodation in the active sites of class A and class C β-lactamases [1] [6].
Quaternized C3 Substituent: The positively charged imidazo[1,2-b]pyridazinium moiety at C3 reduces susceptibility to AmpC β-lactamases by altering the compound's binding orientation in the enzyme active site. This modification is particularly effective against chromosomally encoded β-lactamases produced by Enterobacter cloacae and Citrobacter freundii [4] [6].
Enzymatic kinetic studies demonstrate that cefozopran exhibits a hydrolysis rate constant (k~cat~/K~m~) < 0.001% compared to ceftazidime against class C β-lactamases, confirming its enhanced stability [8]. Furthermore, molecular dynamics simulations reveal that the imidazo[1,2-b]pyridazinium side chain forms π-π stacking interactions with conserved residues (e.g., Tyr150) in the active sites of PBPs, compensating for reduced binding affinity that might otherwise result from β-lactamase stability modifications [6].
Table 2: Resistance Profile of Cefozopran Against Major β-Lactamase Classes
β-Lactamase Class | Representative Enzymes | Cefotaxime Hydrolysis | Ceftazidime Hydrolysis | Cefozopran Hydrolysis |
---|---|---|---|---|
Class A (ESBLs) | TEM-3, SHV-2 | +++ | +++ | ± |
Class A (Carbapenemases) | KPC-2, KPC-3 | +++ | +++ | + |
Class C | AmpC (P99), CMY-2 | ++ | +++ | ± |
Class D | OXA-48 | + | + | - |
Metallo-β-lactamases | NDM-1, VIM-1 | +++ | +++ | +++ |
Key: (-) No hydrolysis; (±) Minimal hydrolysis; (+) Low; (++) Moderate; (+++) High |
Industrial production of cefozopran hydrochloride employs multistep synthetic routes optimized for yield, purity, and scalability, with two primary approaches dominating manufacturing processes:
Route 1: 7-ACA-Based Synthesis (Traditional Approach)
This method starts with 7-aminocephalosporanic acid (7-ACA), which undergoes sequential modifications:
This route suffers from moderate overall yields (45-55%) due to multiple protection/deprotection steps and requires chromatographic purification, making it less suitable for large-scale production [7].
Route 2: GCLE-Based Synthesis (Industrial Preferred)
Modern processes utilize 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE) as an advanced intermediate, eliminating one protection step:
Critical yield optimization strategies include:
These innovations achieve an overall yield of 65-70% from GCLE, representing a 25-30% improvement over earlier routes. The final product meets pharmacopeial specifications with residual solvents below ICH Q3C limits (acetone < 5000 ppm, isopropanol < 500 ppm) without requiring chromatographic purification [3] [7].
Table 3: Industrial Synthesis Yield Optimization Strategies
Process Parameter | Traditional Method | Optimized GCLE Method | Impact on Yield/Purity |
---|---|---|---|
Starting Material | 7-ACA | GCLE | Eliminates one protection step (+12% yield) |
C3 Substitution Solvent | Acetonitrile | Acetone/isopropanol (5:1) | Reduces halocarbon residues, increases yield to 90% |
Condensation Agent | Dicyclohexylcarbodiimide | Acid chloride/Sodium bicarbonate | Reduces epimerization, improves chiral purity |
Deprotection Method | Trifluoroacetic acid | HCl in acetone/water | Avoids esterification side products |
Stabilization Additive | None | Sodium metabisulfite (0.1%) | Prevents discoloration, maintains >99.5% purity |
Crystallization Solvent | Ethyl acetate | Acetone/water/n-hexane | Improves crystal morphology, reduces solvent retention |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7